molecular formula C12H17NO B13184807 8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13184807
M. Wt: 191.27 g/mol
InChI Key: FKMLYXQWEIACKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a benzoxazepine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isopropyl group at the 8th position of the benzoxazepine ring adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-aminophenol with a suitable ketone or aldehyde, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acid or base catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoxazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized benzoxazepine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

8-(Propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can be compared to other benzoxazepine derivatives and related heterocyclic compounds. Similar compounds include:

    Benzodiazepines: These compounds also contain a benzene ring fused to a heterocyclic ring and are known for their sedative and anxiolytic properties.

    Benzoxazoles: These compounds have a similar structure but with an oxygen atom in the ring, leading to different chemical and biological properties.

    Benzothiazepines: These compounds contain a sulfur atom in the ring and are used in various medicinal applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

8-propan-2-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C12H17NO/c1-9(2)10-3-4-11-8-13-5-6-14-12(11)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

FKMLYXQWEIACKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CNCCO2)C=C1

Origin of Product

United States

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